molecular formula C7H16N2O6S B2769500 2-amino-N-isopropylethanesulfonamide oxalate CAS No. 1322604-91-0

2-amino-N-isopropylethanesulfonamide oxalate

Cat. No.: B2769500
CAS No.: 1322604-91-0
M. Wt: 256.27
InChI Key: JXFDSPMFGMOJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-isopropylethanesulfonamide oxalate is a chemical compound with the molecular formula C7H16N2O6S. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-amino-N-isopropylethanesulfonamide oxalate typically involves the reaction of 2-aminoethanesulfonamide with isopropylamine in the presence of oxalic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis and purification processes to obtain high-purity compounds.

Chemical Reactions Analysis

2-amino-N-isopropylethanesulfonamide oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-amino-N-isopropylethanesulfonamide oxalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It is studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-amino-N-isopropylethanesulfonamide oxalate involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities and affect cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-amino-N-isopropylethanesulfonamide oxalate can be compared with similar compounds such as:

    2-aminoethanesulfonamide: A simpler analog without the isopropyl group.

    N-isopropylethanesulfonamide: Lacks the amino group.

    2-amino-N-methylethanesulfonamide: Contains a methyl group instead of an isopropyl group. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-N-propan-2-ylethanesulfonamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S.C2H2O4/c1-5(2)7-10(8,9)4-3-6;3-1(4)2(5)6/h5,7H,3-4,6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFDSPMFGMOJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.